molecular formula C11H16N6O B12125427 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol

2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol

Cat. No.: B12125427
M. Wt: 248.28 g/mol
InChI Key: GSYXUTXBOPAVMZ-UHFFFAOYSA-N
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Description

2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol: is a compound that features a purine moiety linked to a piperazine ring, which is further connected to an ethanol group. This structure is significant due to its potential biological and pharmacological activities. The purine ring is a fundamental component of many biomolecules, including nucleotides and nucleic acids, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s purine moiety makes it relevant in biological studies, particularly those involving nucleotides and nucleic acids. It can be used to study enzyme interactions and cellular processes involving purine metabolism .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These compounds may exhibit antiviral, anticancer, or antimicrobial activities, making them candidates for drug development .

Industry: Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol is unique due to its purine moiety, which is a key component of many biological molecules. This structural feature may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C11H16N6O/c18-6-5-16-1-3-17(4-2-16)11-9-10(13-7-12-9)14-8-15-11/h7-8,18H,1-6H2,(H,12,13,14,15)

InChI Key

GSYXUTXBOPAVMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2NC=N3

Origin of Product

United States

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